molecular formula C21H23N5OS B2842675 N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 896320-25-5

N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2842675
CAS No.: 896320-25-5
M. Wt: 393.51
InChI Key: PJQOIDMPYNSIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of imidazole, pyridazine, and sulfanylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridazine intermediates, followed by their coupling through sulfanylacetamide linkage. Common reagents used in these reactions include cyclohexylamine, imidazole derivatives, and pyridazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is unique due to its combination of imidazole, pyridazine, and sulfanylacetamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c27-20(23-17-4-2-1-3-5-17)14-28-21-11-10-19(24-25-21)16-6-8-18(9-7-16)26-13-12-22-15-26/h6-13,15,17H,1-5,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQOIDMPYNSIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.